molecular formula C21H23N3O3 B10978442 N-(2,4-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2,4-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B10978442
M. Wt: 365.4 g/mol
InChI Key: IABSUXXQVFLDSF-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with dimethyl groups, an oxadiazole ring, and a phenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reaction: The oxadiazole intermediate is then coupled with a phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or oxadiazole rings.

    Reduction: Reduction reactions can occur at the amide bond or the oxadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and phenoxyacetyl moiety could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-2-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE
  • N-(2,4-DIMETHYLPHENYL)-2-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE

Uniqueness

The uniqueness of N-(2,4-DIMETHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE lies in the specific substitution pattern on the phenyl and oxadiazole rings, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)16-6-8-17(9-7-16)26-12-19(25)22-18-10-5-14(3)11-15(18)4/h5-11,13H,12H2,1-4H3,(H,22,25)

InChI Key

IABSUXXQVFLDSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C)C

Origin of Product

United States

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